![molecular formula C9H12N2O3 B1441111 Ácido 2-[(3-Hidroxopropil)amino]isonicotínico CAS No. 1220019-59-9](/img/structure/B1441111.png)

Ácido 2-[(3-Hidroxopropil)amino]isonicotínico

Descripción general

Descripción

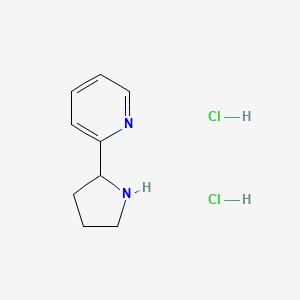

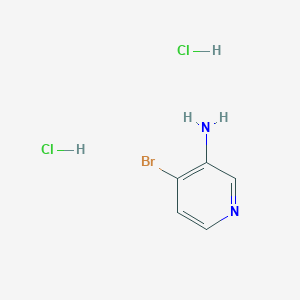

2-[(3-Hydroxypropyl)amino]isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Molecular Structure Analysis

The molecular structure of isonicotinic acid derivatives, including 2-[(3-Hydroxypropyl)amino]isonicotinic acid, can be analyzed using various methods. For instance, the molecular structure and conformational analysis of isonicotinic acid were investigated by Ab initio and density functional theory DFT/B3LYP levels of theory with complete relaxation in the potential energy surface using varied basis set .Chemical Reactions Analysis

While specific chemical reactions involving 2-[(3-Hydroxypropyl)amino]isonicotinic acid are not available, it’s known that isonicotinic acid derivatives participate in various chemical reactions. For instance, isonicotinic acid hydrazide might react either as a pseudodonor or as a pseudo acceptor substrate with fibrin .Aplicaciones Científicas De Investigación

Medicina: Aplicaciones antimicrobianas

El ácido 2-[(3-Hidroxopropil)amino]isonicotínico, como derivado del ácido isonicotínico, puede tener aplicaciones antimicrobianas potenciales. Los derivados del ácido isonicotínico como la isoniazida son bien conocidos por su uso en el tratamiento de la tuberculosis . El grupo hidroxialquilamino podría mejorar potencialmente la solubilidad y la biodisponibilidad del compuesto, convirtiéndolo en un candidato para futuras investigaciones en terapia antimicrobiana.

Agricultura: Inductores de la inmunidad vegetal

En agricultura, compuestos similares se han utilizado para inducir la inmunidad vegetal contra patógenos . La similitud estructural con los inductores conocidos sugiere que el ácido 2-[(3-Hidroxopropil)amino]isonicotínico podría explorarse por su eficacia para aumentar la resistencia de los cultivos a las enfermedades, lo que podría reducir la necesidad de pesticidas químicos.

Química industrial: Interacciones con disolventes

La solubilidad del compuesto y su interacción con diversos disolventes son de interés en la química industrial. Comprender estas propiedades puede informar su uso en procesos de síntesis y ciencia de materiales, donde las interacciones soluto-disolvente son cruciales .

Ciencias ambientales: Remediación de la contaminación

Los derivados del ácido isonicotínico pueden desempeñar un papel en las ciencias ambientales, particularmente en la remediación de la contaminación. Sus interacciones con los contaminantes y su potencial para formar complejos con metales pesados podrían ser valiosos para desarrollar nuevos métodos para limpiar sitios contaminados .

Bioquímica: Inhibición enzimática

En bioquímica, el compuesto podría investigarse por su papel como inhibidor enzimático. Al unirse a los sitios activos de las enzimas, puede regular las vías bioquímicas, lo que es una estrategia común en el desarrollo de fármacos .

Farmacología: Desarrollo de fármacos

El papel farmacológico del ácido 2-[(3-Hidroxopropil)amino]isonicotínico podría ser significativo. Sus características estructurales podrían explotarse para diseñar nuevos fármacos con propiedades farmacocinéticas mejoradas, como una mayor absorción o una entrega dirigida .

Neurología: Efectos neuroprotectores

Por último, en el campo de la neurología, los compuestos relacionados con el ácido 2-[(3-Hidroxopropil)amino]isonicotínico se han visto implicados en efectos neuroprotectores e inmunológicos . Esto sugiere posibles vías de investigación en enfermedades neurodegenerativas y el papel del compuesto en el sistema nervioso central.

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as isoniazid, target certain strains of mycobacteria .

Mode of Action

Isoniazid, a related compound, is known to inhibit the synthesis of mycolic acids, an essential component of the bacterial cell wall . It’s plausible that 2-[(3-Hydroxypropyl)amino]isonicotinic acid might have a similar mode of action.

Biochemical Pathways

It’s known that isoniazid, a related compound, affects the mycolic acid biosynthesis pathway .

Pharmacokinetics

The solubility of similar compounds, such as isonicotinic acid, in various solvents has been studied , which could provide insights into the bioavailability of 2-[(3-Hydroxypropyl)amino]isonicotinic acid.

Result of Action

It’s known that isoniazid, a related compound, results in the inhibition of mycolic acid synthesis, leading to mycobacterial cell death .

Action Environment

It’s known that the effectiveness of similar compounds within infected cells is correlated to higher lipophilicity levels .

Análisis Bioquímico

Biochemical Properties

2-[(3-Hydroxypropyl)amino]isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with hydrazide derivatives, which are known for their antibacterial properties . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can modulate the activity of the target biomolecules.

Cellular Effects

The effects of 2-[(3-Hydroxypropyl)amino]isonicotinic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of various cell types, including fibroblasts and immune cells . By modulating key signaling pathways, 2-[(3-Hydroxypropyl)amino]isonicotinic acid can alter the expression of genes involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

At the molecular level, 2-[(3-Hydroxypropyl)amino]isonicotinic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form hydrogen bonds and other non-covalent interactions allows it to modulate the activity of enzymes and other proteins . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(3-Hydroxypropyl)amino]isonicotinic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(3-Hydroxypropyl)amino]isonicotinic acid remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-[(3-Hydroxypropyl)amino]isonicotinic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation. At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

2-[(3-Hydroxypropyl)amino]isonicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-[(3-Hydroxypropyl)amino]isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

2-[(3-Hydroxypropyl)amino]isonicotinic acid exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapy.

Propiedades

IUPAC Name |

2-(3-hydroxypropylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-5-1-3-10-8-6-7(9(13)14)2-4-11-8/h2,4,6,12H,1,3,5H2,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYOTGNTHMHGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301220387 | |

| Record name | 2-[(3-Hydroxypropyl)amino]-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301220387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220019-59-9 | |

| Record name | 2-[(3-Hydroxypropyl)amino]-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3-Hydroxypropyl)amino]-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301220387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B1441036.png)

![3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441045.png)

![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)